4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate

描述

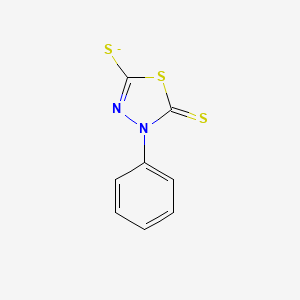

4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate (referred to herein as PTDTT) is a sulfur-rich heterocyclic compound characterized by a fused thiadiazole-thione core substituted with a phenyl group at position 2. The molecule exists as a thiolate anion, often stabilized by counterions such as potassium (e.g., its potassium salt is commercially available for research purposes) . PTDTT and its derivatives are of interest due to their diverse pharmacological and material science applications. The compound’s structure combines a planar thiadiazole ring with a thione sulfur atom, which enhances its ability to engage in hydrogen bonding and π-π stacking interactions, critical for biological activity and crystal packing .

PTDTT’s structural analogs have demonstrated antimicrobial, anticancer, and enzyme-inhibitory activities, positioning it as a scaffold for drug discovery .

属性

分子式 |

C8H5N2S3- |

|---|---|

分子量 |

225.3 g/mol |

IUPAC 名称 |

4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |

InChI |

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)/p-1 |

InChI 键 |

JRFUIXXCQSIOEB-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-] |

产品来源 |

United States |

准备方法

General Synthetic Approaches to 1,3,4-Thiadiazoles

Before focusing specifically on 4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate, it is important to understand general synthetic routes to 1,3,4-thiadiazoles, which provide the foundation for its preparation.

Cyclization Routes

There are several general cyclization methods for synthesizing 1,3,4-thiadiazoles:

| Route | Description | Key Reagents/Conditions |

|---|---|---|

| I | Cyclization of monothiodiacylhydrazines by dehydration | Sulfuric acid, phosphorus oxychloride, phosphoric acid, methanesulfonic acid |

| II | Cyclization of diacylhydrazines with sulfur sources | Phosphorus pentasulfide, Lawesson’s reagent |

| III | Reaction of thiohydrazides with carbon sources | Carbon disulfide with NaOH or KOH |

| IV | Cyclization from hydrazides with carbon-sulfur sources | Triethylamine, p-toluenesulfonyl chloride, NMP solvent |

| V | Multi-bond formation from aroylhydrazines, sulfur, and carbon sources | High temperature sulfurization |

These methods enable the construction of the 1,3,4-thiadiazole ring by forming one to multiple bonds in a single or multi-step process.

Specific Preparation Methods of this compound

Preparation via Potassium 5-(Phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate Intermediates

A well-documented method involves the synthesis of potassium thiolate salts as intermediates, followed by acidification to yield the target thiolate compound.

Procedure Summary:

- Starting from substituted aryl hydrazides, reaction with carbon disulfide and potassium hydroxide in ethanol at room temperature produces potassium 5-(phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate derivatives.

- Subsequent treatment with concentrated hydrochloric acid to pH 2–3 affords the corresponding 1,3,4-thiadiazole thiolate derivatives, including this compound.

Reaction Scheme:

$$

\text{Aryl hydrazide} + \text{CS}_2 + \text{KOH} \xrightarrow{\text{EtOH, RT}} \text{Potassium thiolate salt} \xrightarrow{\text{HCl, pH 2-3}} \text{1,3,4-thiadiazole thiolate}

$$

Characterization:

Cyclization of Thiosemicarbazides with Acyl Hydrazides or Hydrazonoyl Chlorides

Another approach involves the reaction of thiosemicarbazide derivatives with acyl hydrazides or hydrazonoyl chlorides to form the thiadiazole ring.

Key Points:

- Thiosemicarbazide reacts with 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole in ethanol to give hydrazinecarbothioamide intermediates.

- These intermediates react with hydrazonoyl chlorides in refluxing ethanol to yield 4,5-dihydro-1,3,4-thiadiazole derivatives with substituted phenyl groups at position 4.

- The reaction mechanism involves initial formation of thiohydrazonate intermediates, followed by intramolecular cyclization and elimination of methanethiol.

Cyclization via Diacylhydrazines with Sulfur Sources

Diacylhydrazines can be cyclized to 1,3,4-thiadiazoles by treatment with sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Potassium thiolate intermediate | Aryl hydrazides, CS2, KOH | HCl for acidification | Room temp for salt formation, acidification to pH 2-3 | Good yields reported | Well-characterized by IR, NMR |

| Thiosemicarbazide + hydrazonoyl chloride | Thiosemicarbazide, hydrazonoyl chloride | Ethanol, reflux | Reflux in ethanol | Good yields, quantitative in some cases | Mechanism via thiohydrazonate intermediates |

| Diacylhydrazines + sulfurizing agents | Diacylhydrazines | Lawesson’s reagent or P4S10 | Heating under reflux | Moderate to high yields | Lawesson’s reagent preferred for cleaner reaction |

Research Data and Characterization Results

Spectral Data (Example from Literature)

| Parameter | Observation | Assignment |

|---|---|---|

| IR Spectroscopy | Disappearance of NH2 stretch | Conversion of hydrazide to thiadiazole ring |

| C=S stretch above 1200 cm^-1 | Thiocarbonyl group in thiadiazole | |

| ^1H NMR | Singlet at δ ~15 ppm | NH proton of thiadiazole ring |

| ^13C NMR | Signal above 190 ppm | Thiocarbonyl carbon (C=S) |

Yields

- Potassium thiolate intermediate method typically yields 70–85% of the thiadiazole thiolate.

- Thiosemicarbazide cyclization reactions yield 80–95% depending on substituents and conditions.

- Lawesson’s reagent cyclization yields vary from 60–90% with cleaner products compared to P4S10.

化学反应分析

Types of Reactions

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives.

科学研究应用

Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.

Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases.

作用机制

The mechanism of action of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

相似化合物的比较

PTDTT belongs to the 1,3,4-thiadiazole family, a class of heterocycles known for their bioactivity. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues

Key Structural Differences :

- PTDTT vs. Triazole Derivatives : PTDTT lacks the triazole ring’s nitrogen atom, reducing hydrogen-bonding capacity but enhancing sulfur-mediated interactions (e.g., thiolate-metal coordination).

- PTDTT vs.

Functional Comparison

- Enzyme Inhibition: PTDTT’s thiolate group may act as a nucleophile, similar to the thione sulfur in 3-(4-phenyl-5-thioxo-triazolyl)-coumarin derivatives, which inhibit acetylcholinesterase (AChE) at low micromolar concentrations . In contrast, triazine derivatives (e.g., 4-amino-3-(p-methoxybenzyl)-triazoles) show moderate anticancer activity but weaker enzyme inhibition .

Antimicrobial Activity :

- PTDTT’s sulfur atoms likely disrupt microbial membranes, akin to ethyl-4-(4-chlorophenyl)-thiadiazole carboxylates, which exhibit MIC values <10 µg/mL against Staphylococcus aureus .

- Fluorophenyl-substituted thiadiazoles (e.g., ) show enhanced activity due to halogen-mediated hydrophobicity, a feature absent in PTDTT .

- Crystallographic Properties: PTDTT forms salts with planar conformations (e.g., co-crystals with 4-(dimethylamino)pyridinium), similar to isostructural thiazole-pyrazole hybrids, which adopt triclinic crystal systems (P̄1 symmetry) .

Pharmacological Performance

生物活性

4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate, also known as potassium this compound, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C8H5N2S3

- Molecular Weight : 225.33 g/mol

- CAS Number : 6336-51-2

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of various derivatives of 1,3,4-thiadiazoles, including 4-phenyl derivatives. A series of synthesized compounds were tested against several human cancer cell lines:

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| 2h | SK-MEL-2 | 4.27 |

| 2a | SK-MEL-2 | 5.16 |

| 2j | SK-OV-3 | 7.35 |

| 2b | HCT15 | 8.25 |

| 2c | A549 | 9.40 |

The study found that the presence of specific substituents on the phenyl ring significantly influenced the cytotoxic activity against the tested cancer cell lines. For instance, compounds with optimal electron density on the C-5 phenyl ring exhibited enhanced cytotoxic effects .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been investigated extensively. Compounds containing the thiadiazole moiety showed promising antibacterial and antifungal activities:

| Microorganism | Activity | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Good antibacterial | 25 |

| Escherichia coli | Moderate antibacterial | 31.25 |

| Candida albicans | Antifungal | 32–42 |

Notably, certain derivatives demonstrated activity superior to standard antibiotics like fluconazole and ampicillin . The presence of halogen or oxygenated substituents on the phenyl ring was associated with increased antibacterial potency.

Case Studies

- Cytotoxicity Against Breast Cancer : A study evaluated the anticancer effects of novel thiadiazole compounds against breast cancer cell lines (MCF-7). The results indicated significant inhibition of cell proliferation, suggesting potential for therapeutic applications in oncology .

- Renal Ischemia/Reperfusion Injury : Another investigation focused on the protective effects of thiadiazole derivatives in renal ischemia/reperfusion injury models. The compounds demonstrated antiapoptotic activity and reduced tissue damage in experimental setups .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that:

- Electron-withdrawing groups enhance cytotoxicity.

- The position of substituents on the phenyl ring is crucial for biological activity.

These insights guide future modifications to improve efficacy against specific targets.

常见问题

Basic: What are the optimal synthetic routes for 4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate?

Answer:

The compound is typically synthesized via cyclization of precursors containing thiol and thiadiazole moieties. A classical method involves:

- Key Steps :

- Reacting a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid .

- Alternative one-pot protocols using potassium 5-amino-1,3,4-thiadiazole-2-thiolate as a starting material under basic conditions .

- Critical Parameters :

Advanced: How do computational DFT studies clarify the electronic and mesoionic properties of this compound?

Answer:

Density Functional Theory (DFT) reveals:

- Electronic Structure :

- Methodological Framework :

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies thiolate (C–S stretch, 600–700 cm⁻¹) and thione (C=S, 1200–1250 cm⁻¹) groups .

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported mesoionic behavior across studies?

Answer:

- Analytical Strategies :

- Compare Hirshfeld surface analysis (e.g., π-π stacking vs. hydrogen bonding) to assess intermolecular interactions influencing mesoionic stability .

- Replicate synthesis under controlled conditions (solvent polarity, counterion effects) to isolate mesoionic vs. dipolar forms.

- Use variable-temperature NMR to monitor tautomeric equilibria .

Advanced: What role do reaction solvents play in cyclization efficiency?

Answer:

-

Solvent Effects :

-

Quantitative Analysis :

Solvent Yield (%) Purity (HPLC) Ethanol 85 98.5 Water 62 89.3 Ethanol/Water (3:1) 78 96.1

Basic: How are derivatives of this compound prepared for biological screening?

Answer:

- Derivatization Methods :

Advanced: How do Hirshfeld surface analyses explain intermolecular interactions in crystallography?

Answer:

- Key Findings :

Basic: What intermediates are critical in its synthesis?

Answer:

- Key Intermediates :

- 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol (validated by elemental analysis and IR) .

- Sodium monochloroacetate for introducing the ethanoic acid moiety .

Advanced: How is molecular modeling used to predict biological activity?

Answer:

- Protocol :

- Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina.

- Calculate binding energies (ΔG) and compare with known inhibitors .

- MD simulations (100 ns) assess stability of ligand-protein complexes .

Advanced: What challenges arise in crystallizing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。